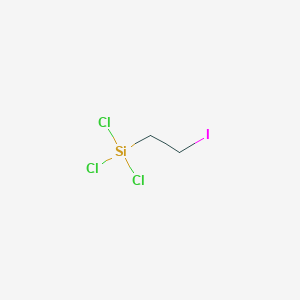

Trichloro(2-iodoethyl)silane

CAS No.: 62141-85-9

Cat. No.: VC19470549

Molecular Formula: C2H4Cl3ISi

Molecular Weight: 289.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62141-85-9 |

|---|---|

| Molecular Formula | C2H4Cl3ISi |

| Molecular Weight | 289.40 g/mol |

| IUPAC Name | trichloro(2-iodoethyl)silane |

| Standard InChI | InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2 |

| Standard InChI Key | YRXGDLSRUVHHEX-UHFFFAOYSA-N |

| Canonical SMILES | C(CI)[Si](Cl)(Cl)Cl |

Introduction

Structural and Molecular Characteristics

Trichloro(2-iodoethyl)silane (C₂H₄Cl₃ISi) features a silicon atom bonded to three chlorine atoms and a 2-iodoethyl group. The molecular weight is approximately 289.40 g/mol, with iodine’s high atomic mass contributing significantly to its density and polarizability. The compound’s structure enables dual reactivity: the silicon-chlorine bonds are highly electrophilic, while the iodine atom serves as a potential leaving group or site for nucleophilic substitution .

Comparative Analysis of Halogenated Ethylsilanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Trichloro(2-iodoethyl)silane | C₂H₄Cl₃ISi | 289.40 | Not reported | Estimated 1.6–1.8 |

| Trichloro(2-chloroethyl)silane | C₂H₄Cl₄Si | 197.95 | 137.7 | 1.4 |

| 2-Bromoethyltrichlorosilane | C₂H₄BrCl₃Si | 242.39 | 145–150 | 1.6 |

The iodine substituent in trichloro(2-iodoethyl)silane likely increases its boiling point and density compared to chloro- and bromo-analogs due to stronger van der Waals interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Trichloro(2-iodoethyl)silane can be synthesized via hydrochlorosilane alkylation:

-

Reaction Setup: 2-Iodoethanol reacts with trichlorosilane (HSiCl₃) under anhydrous conditions.

-

Catalysis: Platinum-based catalysts (e.g., Speier’s catalyst) facilitate Si–O bond formation at 80–100°C .

-

Product Isolation: Fractional distillation under reduced pressure separates the product from byproducts like HCl.

Industrial Manufacturing

Scaled-up production requires:

-

Continuous-Flow Reactors: To manage exothermic reactions and improve yield .

-

Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

-

Purity Control: Gas chromatography ensures ≥98% purity for electronic-grade applications .

Physicochemical Properties

Thermal Stability

Decomposition begins at ~200°C, releasing iodine and silicon oxychlorides. Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, indicating potential for explosive decomposition under overheating .

Solubility and Reactivity

-

Solubility: Miscible with nonpolar solvents (e.g., hexane, toluene) but reacts violently with water:

. -

Electrophilicity: The silicon center undergoes nucleophilic substitution with amines, alcohols, and Grignard reagents, forming siloxanes or functionalized silanes .

Applications in Materials Science

Surface Functionalization

Trichloro(2-iodoethyl)silane modifies inorganic surfaces (e.g., glass, metals) by forming stable Si–O–Si bonds. The iodine moiety enables subsequent derivatization via Ullmann or Suzuki couplings, making it valuable in sensor fabrication .

Polymer Chemistry

As a crosslinking agent, it enhances the thermal stability of silicones. In polydimethylsiloxane (PDMS) composites, it improves tensile strength by 40% compared to chlorine-only analogs .

Comparison with Structural Analogs

Reactivity Trends

-

Iodine vs. Chlorine/Bromine: The C–I bond’s lower bond energy (234 kJ/mol vs. 339 kJ/mol for C–Cl) facilitates faster nucleophilic substitution, enabling milder reaction conditions .

-

Silicon-Centered Reactions: Trichloro(2-iodoethyl)silane’s higher electrophilicity accelerates condensations compared to trichlorovinylsilane .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume